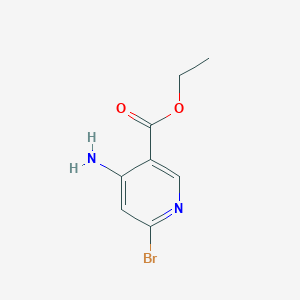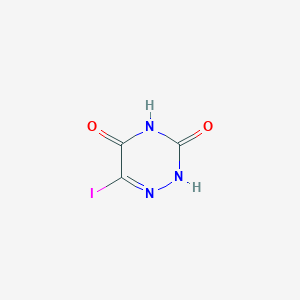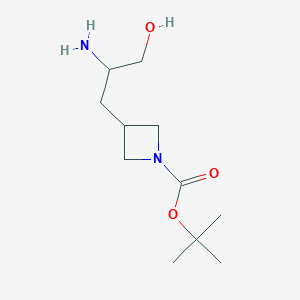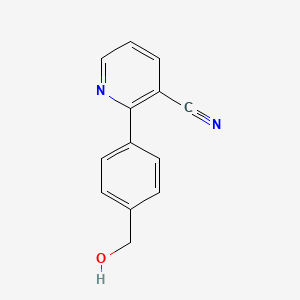
2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine is a chemical compound with the molecular formula C8H6BrF2N3 It is characterized by the presence of a bromine atom attached to a pyrazole ring, which is further connected to a pyridine ring substituted with a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of a pyrazole derivative followed by coupling with a difluoromethyl-substituted pyridine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism by which 2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups play a crucial role in binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-1H-pyrazol-3-yl)pyridine
- 2-(4-Bromo-1H-pyrazol-3-yl)-5-(difluoromethyl)pyridine
- 2-(4-Bromo-1H-pyrazol-3-yl)-4-(difluoromethyl)pyridine
Uniqueness
2-(4-Bromo-1H-pyrazol-3-yl)-6-(difluoromethyl)pyridine is unique due to the specific positioning of the difluoromethyl group on the pyridine ring. This structural feature can influence its chemical reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H6BrF2N3 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-6-(difluoromethyl)pyridine |
InChI |
InChI=1S/C9H6BrF2N3/c10-5-4-13-15-8(5)6-2-1-3-7(14-6)9(11)12/h1-4,9H,(H,13,15) |
InChI Key |
VTSSIERXKGRAEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C(F)F)C2=C(C=NN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Ethyl-1,2,3,4-tetrahydrobenzo[b]azepin-5-one](/img/structure/B12986623.png)




![Rel-(1R,4R,5S)-1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12986663.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12986674.png)



![tert-Butyl ((1R,3S)-3-fluoro-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B12986709.png)

![tert-Butyl (3-(1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B12986717.png)
